Methyl 2-(4-cyanonaphthalen-1-yl)acetate
Description
Methyl 2-(4-cyanonaphthalen-1-yl)acetate (CAS 14311-32-1) is an organic compound with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol . Its structure consists of a naphthalene ring substituted with a cyano group (-CN) at the 4-position and a methyl acetate moiety (-OCOCH₃) at the 1-position.
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 2-(4-cyanonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H11NO2/c1-17-14(16)8-10-6-7-11(9-15)13-5-3-2-4-12(10)13/h2-7H,8H2,1H3 |
InChI Key |
JHFPKJSIHVHYTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C2=CC=CC=C12)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Methyl 2-(3-chloro-4-cyanophenyl)acetate (CAS 496856-45-2)
- Molecular Formula: C₁₀H₈ClNO₂
- Key Differences: Replaces the naphthalene ring with a phenyl ring, reducing conjugation and steric bulk. Lower molecular weight (209.63 g/mol) compared to the naphthalene derivative, likely leading to differences in solubility and melting points.
Ethyl 2-(4-cyanonaphthalen-1-yl)acetate (CAS 34841-61-7)
- Molecular Formula: C₁₅H₁₃NO₂
- Molecular weight (239.27 g/mol) is higher, which may influence crystallization behavior and intermolecular interactions in the solid state .
Functional Group Modifications
Methyl 2-(4-cyanophenyl)-2-oxoacetate (CAS 52798-47-7)
- Molecular Formula: C₁₀H₇NO₃
- Key Differences: Contains a ketone group (-CO-) adjacent to the ester, enhancing electrophilicity and susceptibility to nucleophilic attack.
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate
- Molecular Formula : C₁₀H₁₀N₄O₃
- Key Differences: Replaces the cyano-naphthalene system with a tetrazole ring and a hydroxylphenyl group. Exhibits intramolecular O–H⋯N hydrogen bonding, which stabilizes the structure and influences crystal packing . The tetrazole ring enables diverse coordination modes in metal-organic frameworks (MOFs), unlike the cyano group, which primarily acts as a weak ligand .
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